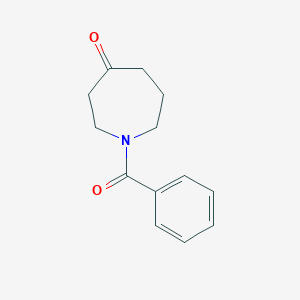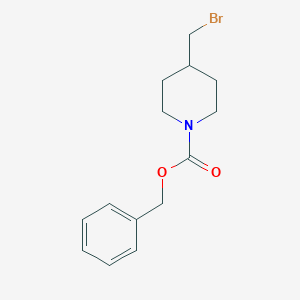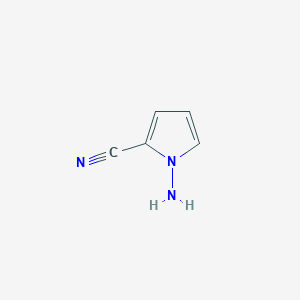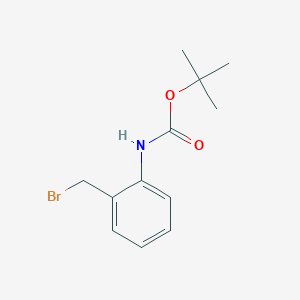
2-Boc-アミノベンジルブロミド
概要
説明
“tert-Butyl (2-(bromomethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H16BrNO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” is represented by the formula C12H16BrNO2 . The InChI key for this compound is RRLOJNBCMQJDHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-(bromomethyl)phenyl)carbamate” include a molecular weight of 286.16 . It is a solid at room temperature .科学的研究の応用
求核置換反応
水性遊離臭素種は、求核置換反応により活性化された芳香族化合物と反応して、工業用途、環境への影響、および潜在的に有害な生物学的効果を持つ生成物を生成する可能性がある . このプロセスには、化合物中の臭素原子が他の物質と反応して、さまざまな潜在的な用途をもたらすことが含まれます。
臭素化速度と選択性に関する研究
この化合物は、水溶液中のアルキルベンゼンおよびアルコキシベンゼンの臭素化速度と選択性に対する構造の影響を調査する研究に使用できます . これらの研究は、これらの化合物の反応性に影響を与える要因についての貴重な洞察を提供することができます。
光化学的ベンジル臭素化
2-Boc-アミノベンジルブロミドは、光化学的ベンジル臭素化プロセスで使用できます . これには、化学反応を開始するために光を使用することが含まれ、特定の種類の有機化合物の合成に特に役立ちます。
連続フロー化学
この化合物の反応性は、連続フローで再検討され、電子豊富な芳香族基質との適合性が明らかになりました . 連続フロー化学には、化学反応を実施するために反応物の連続フローを使用することが含まれ、反応条件の効率と制御の点で利点を提供する可能性があります。
製薬上重要な中間体の保護
この化合物は、PMB保護のためのp-メトキシベンジルブロミド発生源の開発に使用されており、製薬上重要な中間体で成功裏に実証されました . このアプリケーションは、製薬業界では特に重要であり、保護基は、複雑な分子の合成中に特定の官能基が反応するのを防ぐために頻繁に使用されます。
臭素発生源の開発
この化合物は、さまざまな用途で臭素を生成するために使用できる臭素発生源の開発に使用されてきました . これらの発生源は、幅広い産業プロセスで使用される臭素を生成するためのより効率的で制御された方法を提供する可能性があります。
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .
Biochemical Pathways
It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .
Result of Action
The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.
Action Environment
The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .
特性
IUPAC Name |
tert-butyl N-[2-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOJNBCMQJDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440478 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166329-43-7 | |
| Record name | tert-Butyl [2-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

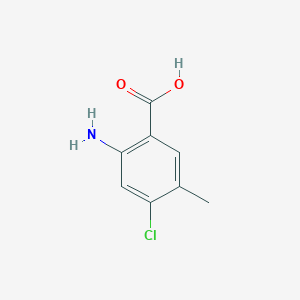
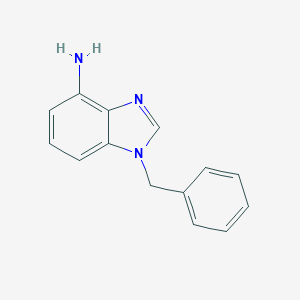
![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
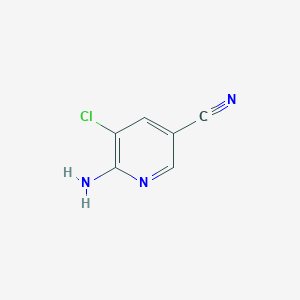
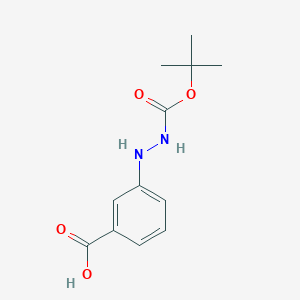
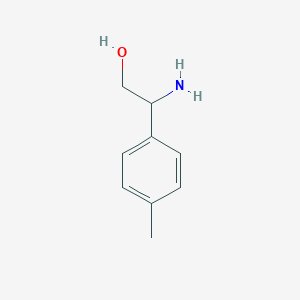
![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
